molecular formula C17H25N5O4 B153409 Sdz-wag-994 CAS No. 130714-47-5

Sdz-wag-994

货号: B153409
CAS 编号: 130714-47-5
分子量: 363.4 g/mol
InChI 键: JAKAFSGZUXCHLF-LSCFUAHRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SDZ WAG 994,也称为N6-环己基-2’-O-甲基腺苷,是一种有效且选择性的A1腺苷受体激动剂。它以其稳定性、长效特性和口服活性而闻名。 该化合物因其潜在的治疗应用而得到广泛研究,尤其是在治疗房颤和其他心血管疾病方面 .

作用机制

SDZ WAG 994 通过选择性地结合并激活 A1 腺苷受体来发挥作用。这种激活导致:

类似化合物:

    N6-环戊基腺苷 (CPA): 另一种具有类似药理特性的选择性 A1 腺苷受体激动剂。

    N6-环己基腺苷 (CHA): 与 SDZ WAG 994 具有结构相似性,但其甲基化模式不同。

    N6-环己基-2’-脱氧腺苷: 缺少 2’-O-甲基,导致不同的受体结合特性。

独特性: SDZ WAG 994 由于其环己基和 2’-O-甲基的组合而独一无二,赋予其对 A1 腺苷受体的​​高选择性和效力。 这种独特的结构使其成为研究腺苷受体药理学和开发新治疗剂的宝贵工具 .

准备方法

合成路线和反应条件: SDZ WAG 994的合成涉及腺苷衍生物的环己基化。主要步骤包括:

    N6-环己基化: 腺苷在特定条件下与环己胺反应,在N6位引入环己基。

    2’-O-甲基化: 核糖部分的2'位的羟基在碱的存在下用甲基碘甲基化。

工业生产方法: SDZ WAG 994的工业生产遵循类似的合成路线,但规模更大。该过程包括:

    批量合成: 大量的腺苷进行环己基化和甲基化反应。

    纯化: 使用重结晶和色谱等技术对粗产物进行纯化,以达到高纯度。

化学反应分析

反应类型: SDZ WAG 994经历几种类型的化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。

    还原: 还原反应可以改变官能团,可能改变化合物的活性。

    取代: 环己基和甲基可以被其他官能团取代,以产生具有不同性质的类似物。

常用试剂和条件:

    氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

    还原: 使用硼氢化钠和氢化锂铝等还原剂。

    取代: 各种亲核试剂和亲电试剂可用于取代反应。

主要产物: 这些反应形成的主要产物包括 SDZ WAG 994 的氧化衍生物、还原形式和取代类似物。

科学研究应用

SDZ WAG 994 具有广泛的科学研究应用,包括:

    化学: 用作模型化合物来研究腺苷受体相互作用并开发新的腺苷受体激动剂。

    生物学: 研究其对细胞信号通路的​​影响及其在调节各种生物过程中的潜在作用。

    医学: 探索其在治疗心血管疾病,尤其是房颤方面的治疗潜力。

    工业: 用于开发针对腺苷受体的​​新药。

相似化合物的比较

    N6-Cyclopentyladenosine (CPA): Another selective A1 adenosine receptor agonist with similar pharmacological properties.

    N6-Cyclohexyladenosine (CHA): Shares structural similarities with SDZ WAG 994 but differs in its methylation pattern.

    N6-Cyclohexyl-2’-deoxyadenosine: Lacks the 2’-O-methyl group, resulting in different receptor binding characteristics.

Uniqueness: SDZ WAG 994 is unique due to its combination of cyclohexyl and 2’-O-methyl groups, which confer high selectivity and potency for A1 adenosine receptors. This unique structure makes it a valuable tool for studying adenosine receptor pharmacology and for developing new therapeutic agents .

生物活性

SDZ-WAG-994 is a potent and selective agonist of the adenosine A1 receptor, which has garnered attention for its potential therapeutic applications in various medical conditions, particularly those involving pain and neurological disorders. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.

Selectivity and Potency

This compound exhibits high selectivity for the A1 adenosine receptor, with binding affinity (Ki values) as follows:

Receptor Type Ki Value (nM)
A123
A2A>10,000
A2B25,000

This selectivity highlights its potential for minimizing off-target effects associated with other adenosine receptor agonists .

The biological activity of this compound is primarily mediated through the activation of A1 receptors, which are known to play a critical role in various physiological processes including pain modulation and neuroprotection. Activation of these receptors has been linked to:

  • Antinociceptive Effects : In animal models, this compound demonstrated significant antinociceptive properties at doses starting from 30 µg/kg. The analgesic effects are believed to be mediated via spinal cord pathways .
  • Cardiovascular Effects : The compound causes a sustained decrease in blood pressure and heart rate in hypertensive rat models .

Efficacy in Pain Management

A randomized double-blind placebo-controlled trial assessed the efficacy of this compound in postoperative pain management. Key findings include:

  • Dosage : Patients received a single oral dose of 1 mg.
  • Results : No significant difference was observed between this compound and placebo in terms of pain reduction (P > 0.05). However, ibuprofen showed superior efficacy compared to both placebo and this compound .

Neurological Applications

Recent studies have explored the anticonvulsant properties of this compound:

  • Seizure Suppression : In a model of status epilepticus induced by kainic acid, this compound effectively suppressed seizures at a dose of 1 mg/kg, with all treated mice remaining seizure-free after three injections. This contrasts with diazepam, which failed to mitigate seizure activity under similar conditions .

Adverse Effects

Clinical trials indicated that while this compound was generally well tolerated at lower doses (1 mg), higher doses (2 mg and above) resulted in dose-dependent adverse effects including headache, dizziness, and fatigue .

Case Study 1: Postoperative Pain Management

In a study involving 122 patients post-surgery, this compound was administered to evaluate its effectiveness in pain relief. Despite its potential benefits as an analgesic, results showed no significant improvement over placebo.

Case Study 2: Epilepsy Treatment

A separate investigation into the use of this compound for treating acute seizures demonstrated promising results. The compound's ability to suppress established seizures without significant cardiovascular side effects positions it as a candidate for further research in seizure management.

属性

IUPAC Name

(2R,3R,4R,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKAFSGZUXCHLF-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926865
Record name N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130714-47-5
Record name N(6)-Cyclohexyl-2-O-methyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130714475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SDZ-WAG-994
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567EWI9U1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sdz-wag-994
Reactant of Route 2
Reactant of Route 2
Sdz-wag-994
Reactant of Route 3
Reactant of Route 3
Sdz-wag-994
Reactant of Route 4
Sdz-wag-994
Reactant of Route 5
Sdz-wag-994
Reactant of Route 6
Sdz-wag-994

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。